

preparing Ha14-1 stock and working solutions

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Compound of Interest

Compound Name: Ha14-1

Cat. No.: B1683850

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Application Notes and Protocols for Ha14-1 For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of **Ha14-1**, a small molecule antagonist of the Bcl-2 protein. The information is intended for use by researchers and scientists in the fields of cancer biology, apoptosis, and drug development.

Introduction

Ha14-1 is a cell-permeable, non-peptidic ligand that binds to a surface pocket on the anti-apoptotic protein Bcl-2, and also to Bcl-XL and Bcl-w, with an IC₅₀ of approximately 9 μ M.[1][2][3][4] By mimicking the BH3 domain of pro-apoptotic proteins, **Ha14-1** competitively inhibits the formation of Bcl-2 homo- and heterodimers, thereby disrupting the interaction between Bcl-2 and pro-apoptotic proteins like Bax.[2][5] This disruption leads to the activation of the intrinsic apoptosis pathway, characterized by mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.[1][6][7] **Ha14-1** has been shown to induce apoptosis in various cancer cell lines, particularly those overexpressing Bcl-2, and can sensitize cancer cells to conventional chemotherapeutic agents and radiotherapy.[5][8][9] A more stable analog, **sHa14-1**, has been developed to address the short in vitro half-life of the original compound.[10]

Data Presentation

Chemical Properties of Ha14-1

Property	Value	Reference
Molecular Weight	409.23 g/mol	
Formula	C ₁₇ H ₁₇ BrN ₂ O ₅	
CAS Number	65673-63-4	[1]
Appearance	Solid	[1]

Solubility of Ha14-1

Solvent	Solubility	Reference
DMSO	≥ 50 mg/mL (122.18 mM)	[1]
~82 mg/mL (~200.4 mM)	[2][3]	
Soluble to 100 mM		
Ethanol	~82 mg/mL (~200.4 mM)	[2]
Soluble to 100 mM		
Water	<1 mg/mL	[2]

Recommended Working Concentrations

Application	Cell Line	Concentration	Effect	Reference
Apoptosis Induction	HL-60	5-12.5 μ M	Predominantly triggers apoptosis.	[8]
HL-60	50 μ M	>90% loss of viability.	[1]	
Sensitization	Glioblastoma cells	10-20 μ mol/L	Enhances cell death with etoposide.	[5]
In Vivo Studies	Glioblastoma xenografts	400 nmol	Injected at the site of cell injection.	[5]

Experimental Protocols

Protocol 1: Preparation of Ha14-1 Stock Solution (10 mM in DMSO)

Materials:

- **Ha14-1** powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required mass of **Ha14-1**: To prepare a 10 mM stock solution, use the following formula: $\text{Mass (mg)} = 10 \text{ mmol/L} \times 409.23 \text{ g/mol} \times \text{Volume (L)} \times 1000 \text{ mg/g}$ For 1 mL (0.001 L) of 10 mM stock solution, you will need 4.09 mg of **Ha14-1**.

- Weigh **Ha14-1**: Carefully weigh the calculated amount of **Ha14-1** powder in a sterile microcentrifuge tube.
- Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the **Ha14-1** powder. For a 10 mM solution, if you weighed 4.09 mg of **Ha14-1**, add 1 mL of DMSO. It is important to use high-quality DMSO as hygroscopic DMSO can significantly impact solubility.[\[1\]](#)
- Dissolve the compound: Vortex the solution until the **Ha14-1** is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[\[1\]](#)
- Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Storage: Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[\[1\]](#)

Protocol 2: Preparation of Ha14-1 Working Solutions for Cell Culture

Materials:

- 10 mM **Ha14-1** stock solution in DMSO
- Sterile cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes

Procedure:

- Thaw the stock solution: Thaw a single aliquot of the 10 mM **Ha14-1** stock solution at room temperature.
- Prepare an intermediate dilution (optional but recommended): To improve accuracy when preparing low final concentrations, it is advisable to first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in sterile cell culture medium or PBS.
 - For a 1 mM intermediate dilution, add 10 µL of the 10 mM stock solution to 90 µL of culture medium.

- Prepare the final working solution: Dilute the stock or intermediate solution directly into the cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of medium with a final **Ha14-1** concentration of 10 μ M:
 - Add 1 μ L of the 10 mM stock solution to 999 μ L of cell culture medium.
 - Alternatively, add 10 μ L of a 1 mM intermediate solution to 990 μ L of cell culture medium.
- Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the **Ha14-1** working solution. The final concentration of DMSO should typically be less than 0.5%.[\[10\]](#)
- Immediate Use: Use the freshly prepared working solution immediately for your experiments. **Ha14-1** is known to be unstable under physiological conditions.[\[11\]](#)

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This protocol describes how to assess apoptosis induced by **Ha14-1** using flow cytometry.

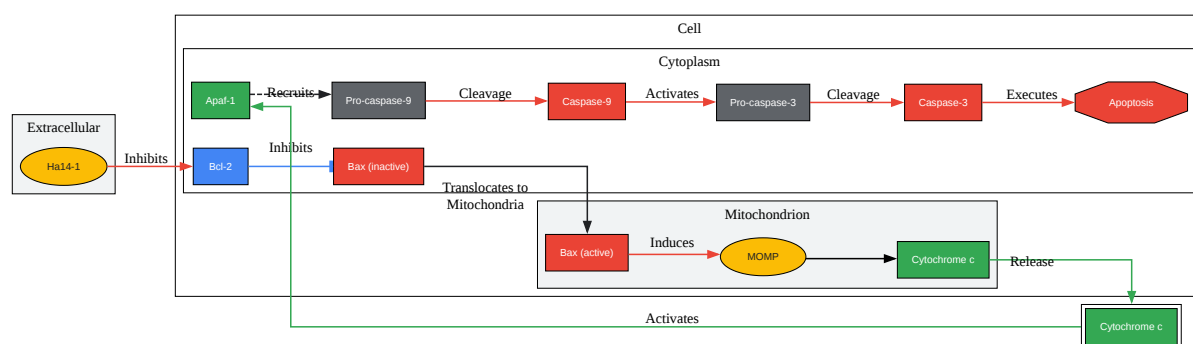
Materials:

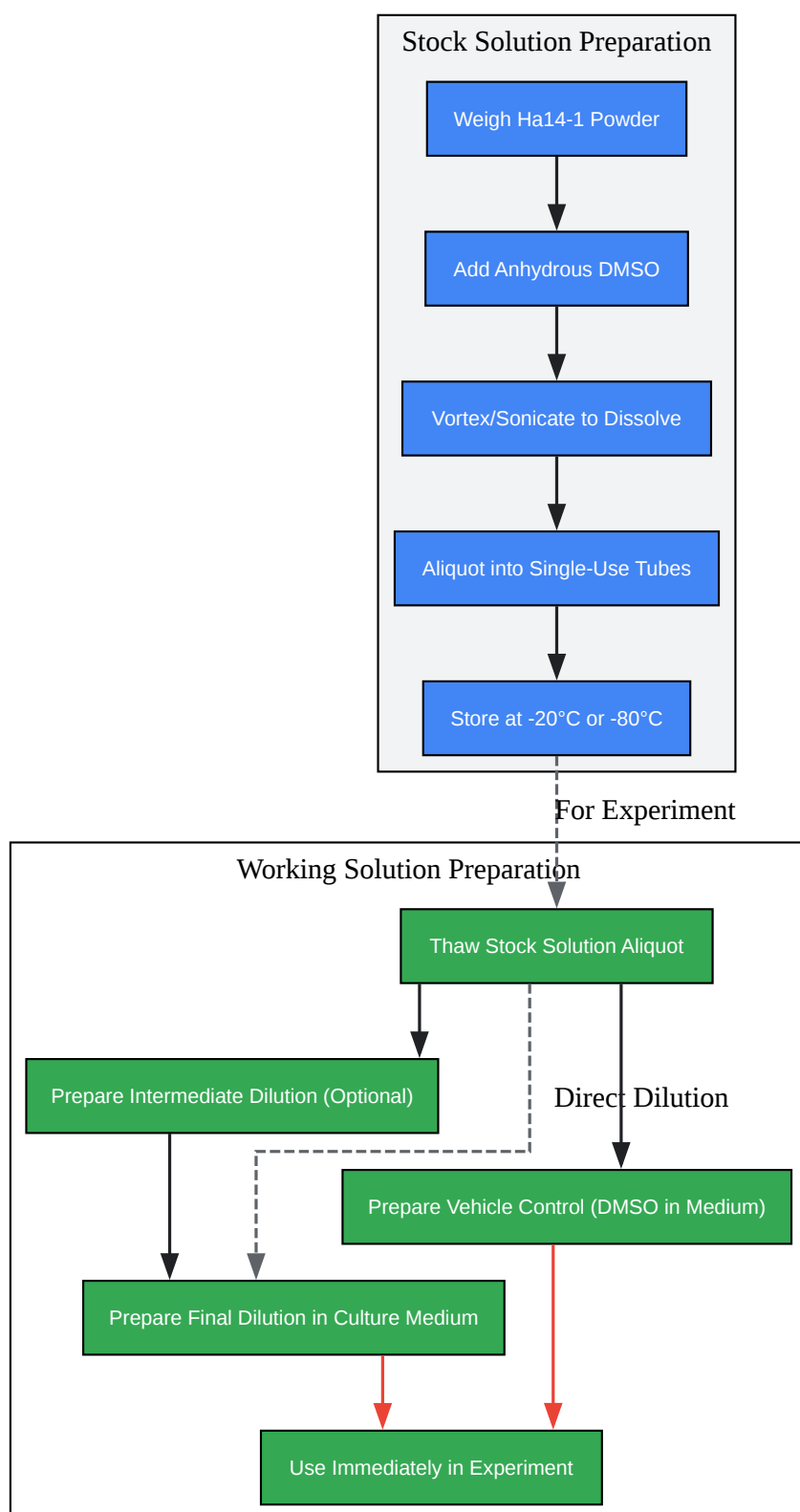
- Cells of interest (e.g., HL-60)
- Complete cell culture medium
- **Ha14-1** working solution
- Vehicle control (DMSO in medium)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
- Cell Treatment: Treat the cells with various concentrations of **Ha14-1** (e.g., 5, 10, 25, 50 μM) and a vehicle control for a predetermined time (e.g., 4, 18, or 24 hours).^{[1][5]}
- Harvest Cells:
 - For suspension cells, gently collect the cells by centrifugation.
 - For adherent cells, collect the culture medium (which may contain floating apoptotic cells), wash with PBS, and then detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the collected medium.
- Wash Cells: Wash the collected cells twice with cold PBS by centrifugation.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
 - Add 5 μL of Annexin V-FITC and 5 μL of PI to 100 μL of the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
 - Annexin V-negative/PI-negative cells are viable.
 - Annexin V-positive/PI-negative cells are in early apoptosis.
 - Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations





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